molecular formula C16H15BrO B1292953 4'-Bromo-3-(2-methylphenyl)propiophenone CAS No. 898789-40-7

4'-Bromo-3-(2-methylphenyl)propiophenone

Cat. No.: B1292953
CAS No.: 898789-40-7
M. Wt: 303.19 g/mol
InChI Key: JCRAJSLHLNEVED-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-methylphenyl)propiophenone, also known as 4-bromo-2-methylbenzophenone, is a synthetic organic compound that can be used in various scientific research applications. It is an aromatic ketone and is widely used in the synthesis of organic and pharmaceutical compounds. This compound is also known for its ability to act as a catalyst in a number of reactions and is used in the production of a variety of pharmaceutical drugs and other products.

Scientific Research Applications

Bromophenol Derivatives and Antioxidant Activities

A study on bromophenol derivatives from the red alga Rhodomela confervoides revealed compounds structurally similar to 4'-Bromo-3-(2-methylphenyl)propiophenone. These compounds demonstrated significant antioxidant activities, suggesting their potential in pharmaceutical applications (Zhao et al., 2004).

Bromophenol Derivatives as Anticancer Agents

Another research focused on bromophenol derivatives from Rhodomela confervoides, showing their inactivity against several human cancer cell lines and microorganisms. This indicates their limited utility in anticancer and antimicrobial therapies (Xu et al., 2003).

Synthesis of Methylated and Acetylated Derivatives

A study on the synthesis of methylated and acetylated bromophenol derivatives found that certain compounds showed promise in antioxidant and anticancer activities at the cellular level (Dong et al., 2022).

Cellular Antioxidant Effect of Bromophenols

Research on the antioxidant effect of four bromophenols from the red algae Vertebrata lanosa showed significant cellular antioxidant activity. This emphasizes the potential of bromophenol derivatives in combating oxidative stress-related diseases (Olsen et al., 2013).

Bromophenol Derivative Inducing Cell Cycle Arrest in Cancer Cells

A novel bromophenol derivative was synthesized and found to induce cell cycle arrest and apoptosis in human lung cancer cells, showcasing its potential as an anticancer agent (Guo et al., 2018).

Biochemical Analysis

Biochemical Properties

4’-Bromo-3-(2-methylphenyl)propiophenone plays a significant role in biochemical reactions due to its reactive ketone group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can undergo reduction reactions with enzymes such as ketoreductases, leading to the formation of secondary alcohols. Additionally, it can participate in halogenation reactions, where the bromine atom can be substituted by other halogens or functional groups through the action of halogenase enzymes. These interactions highlight the versatility of 4’-Bromo-3-(2-methylphenyl)propiophenone in biochemical synthesis and modification processes .

Cellular Effects

The effects of 4’-Bromo-3-(2-methylphenyl)propiophenone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4’-Bromo-3-(2-methylphenyl)propiophenone can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 4’-Bromo-3-(2-methylphenyl)propiophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes by interacting with their active sites. For instance, it can inhibit monoamine oxidase, an enzyme involved in the degradation of neurotransmitters, leading to increased levels of these signaling molecules. Furthermore, 4’-Bromo-3-(2-methylphenyl)propiophenone can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromo-3-(2-methylphenyl)propiophenone can change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to 4’-Bromo-3-(2-methylphenyl)propiophenone can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 4’-Bromo-3-(2-methylphenyl)propiophenone vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing cognitive function or reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. These threshold effects are essential for determining the safe and effective use of 4’-Bromo-3-(2-methylphenyl)propiophenone in therapeutic applications .

Metabolic Pathways

4’-Bromo-3-(2-methylphenyl)propiophenone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. For example, the oxidation of 4’-Bromo-3-(2-methylphenyl)propiophenone can produce reactive intermediates that participate in conjugation reactions with glutathione, a critical antioxidant in cells .

Transport and Distribution

The transport and distribution of 4’-Bromo-3-(2-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. For instance, 4’-Bromo-3-(2-methylphenyl)propiophenone can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4’-Bromo-3-(2-methylphenyl)propiophenone is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, 4’-Bromo-3-(2-methylphenyl)propiophenone can be targeted to the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAJSLHLNEVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644017
Record name 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-40-7
Record name 1-Propanone, 1-(4-bromophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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